molecular formula C14H17ClFNO3S B2947698 2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide CAS No. 2320421-48-3

2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide

Cat. No.: B2947698
CAS No.: 2320421-48-3
M. Wt: 333.8
InChI Key: UGNYBUIDJKFXQD-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro and fluoro groups, and a thiolan ring with a hydroxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chloro and fluoro substituents can be achieved through halogenation reactions. The thiolan ring with the hydroxyethoxy group is then attached through a series of nucleophilic substitution and ring-closing reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the halogen substituents or to modify the thiolan ring.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield ketones, while substitution of the chloro group can introduce new functional groups such as amines or ethers.

Scientific Research Applications

2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance its binding affinity and specificity, while the thiolan ring can modulate its activity. The hydroxyethoxy group may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluorotoluene: A simpler compound with similar halogen substituents but lacking the benzamide and thiolan groups.

    4-fluoro-2-chlorobenzamide: Similar to the target compound but without the thiolan ring and hydroxyethoxy group.

    N-(2-hydroxyethyl)-2-chloro-4-fluorobenzamide: Contains the hydroxyethoxy group but lacks the thiolan ring.

Uniqueness

2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of the thiolan ring and hydroxyethoxy group distinguishes it from simpler analogs and enhances its versatility in various applications.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO3S/c15-12-7-10(16)1-2-11(12)13(19)17-8-14(20-5-4-18)3-6-21-9-14/h1-2,7,18H,3-6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNYBUIDJKFXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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